molecular formula C13H11NO3 B3049862 5-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine CAS No. 223127-59-1

5-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine

Cat. No. B3049862
CAS RN: 223127-59-1
M. Wt: 229.23
InChI Key: ADWZOMGKJJVKOT-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine , also known by its IUPAC name methyl 4-(5-hydroxy-2-pyridinyl)benzoate , is a chemical compound with the molecular formula C₁₃H₁₁NO₃ . It has a molecular weight of approximately 229.24 g/mol . The compound exhibits interesting properties and has been studied for various applications .


Synthesis Analysis

The synthesis of 5-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine involves several steps. One notable approach utilizes 5-Hydroxy-2-methylpyridine as a starting reagent. This precursor undergoes reactions to introduce the (4-methoxycarbonylphenyl) group, resulting in the desired compound .


Molecular Structure Analysis

The molecular structure of 5-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine consists of a pyridine ring fused with a phenyl ring. The hydroxyl group at position 5 of the pyridine contributes to its unique properties. The methoxycarbonyl group (COOCH₃) is attached to the phenyl ring. The overall structure influences its reactivity and interactions with other molecules .


Chemical Reactions Analysis

5-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine can participate in various chemical reactions. It serves as a ligand in coordination complexes and has been explored for its inhibitory action against protein kinases at nanomolar levels .

Scientific Research Applications

1. Corrosion Inhibition

5-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine derivatives have been studied for their role as corrosion inhibitors. Ansari, Quraishi, and Singh (2015) investigated the efficacy of certain pyridine derivatives as inhibitors for mild steel corrosion in acidic environments. Their studies revealed these compounds to be mixed-type inhibitors, with some showing high inhibition efficiency. The protective film formed on the mild steel surface was analyzed using techniques like SEM and EDX, providing insights into the mechanism of corrosion inhibition (Ansari, Quraishi, & Singh, 2015).

2. Synthesis and Photophysical Evaluation

Hagimori, Nishimura, Mizuyama, and Shigemitsu (2019) conducted a study focusing on the synthesis and photophysical evaluation of 2-methoxy- and 2-morpholino pyridine compounds. These compounds, including methoxypyridine, were examined for their fluorescence properties in various solvents and states. Their research contributes to the understanding of the emission properties of such compounds, which is crucial for applications in fluorescence-based technologies (Hagimori et al., 2019).

3. Liquid Crystal Synthesis

In the field of liquid crystals, Hagar, Ahmed, and Saad (2020) synthesized new groups of 2-hydroxypyridine ester-based liquid crystals. These compounds were characterized and their mesophase behavior was examined using techniques like differential scanning calorimetry and polarized light microscopy. This research is significant for the development and understanding of new liquid crystal materials with potential applications in display technologies and beyond (Hagar et al., 2020).

Mechanism of Action

The precise mechanism of action for this compound depends on its specific context. As a ligand, it may interact with metal ions or proteins, modulating biological processes. Further studies are needed to elucidate its detailed mechanisms .

Safety and Hazards

As with any chemical substance, safety precautions are essential. Handling and storage should adhere to standard laboratory practices. Consult the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

methyl 4-(5-hydroxypyridin-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-9(3-5-10)12-7-6-11(15)8-14-12/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWZOMGKJJVKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692630
Record name Methyl 4-(5-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

223127-59-1
Record name Methyl 4-(5-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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